
p-(Hexyloxy)-alpha-methylbenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-(Hexyloxy)-alpha-methylbenzylamine, also known as HMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMB belongs to the class of phenethylamines and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of p-(Hexyloxy)-alpha-methylbenzylamine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of gene expression, and the induction of neurogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
P-(Hexyloxy)-alpha-methylbenzylamine has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to cross the blood-brain barrier. However, its limited solubility in water and its potential toxicity at high doses are some of the limitations that need to be considered.
Future Directions
There are several future directions for the research on p-(Hexyloxy)-alpha-methylbenzylamine. One of the potential areas of application is in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another potential area of application is in the treatment of psychiatric disorders, such as depression and anxiety. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
P-(Hexyloxy)-alpha-methylbenzylamine can be synthesized through various methods, including the reduction of p-(hexyloxy)-alpha-methylbenzyl cyanide, which is obtained by the reaction of p-(hexyloxy)-alpha-methylbenzyl chloride with sodium cyanide. Another method involves the reaction of p-(hexyloxy)-alpha-methylbenzyl chloride with sodium azide, followed by reduction with lithium aluminum hydride.
Scientific Research Applications
P-(Hexyloxy)-alpha-methylbenzylamine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. In neuroscience, this compound has been shown to have a neuroprotective effect on dopaminergic neurons, which are involved in the pathogenesis of Parkinson's disease. In pharmacology, this compound has been studied for its potential use as a drug for the treatment of depression, anxiety, and other psychiatric disorders. In medicine, this compound has been studied for its potential use as an analgesic and anti-inflammatory agent.
Properties
| 107916-76-7 | |
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO/c1-3-4-5-6-11-16-14-9-7-13(8-10-14)12(2)15/h7-10,12H,3-6,11,15H2,1-2H3 |
InChI Key |
RLRTXNKPHNALGI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C(C)N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(C)N |
synonyms |
1-(4-hexoxyphenyl)ethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



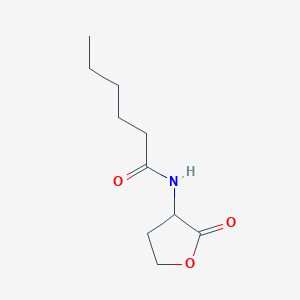

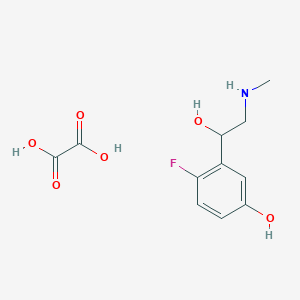
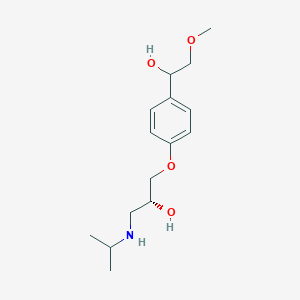
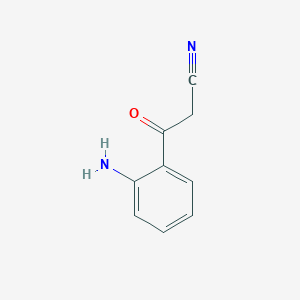



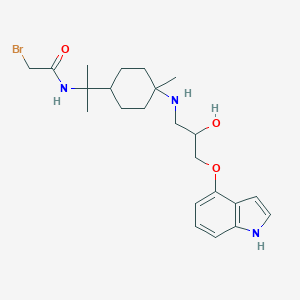

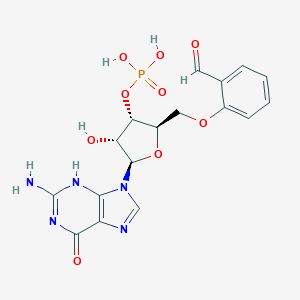
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)
